Propiophenone, 5'-bromo-2'-(2-(diethylamino)ethoxy)-, hydrochloride
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Overview
Description
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and an ethoxy group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Subsequent steps may involve the introduction of the diethylamino and ethoxy groups through nucleophilic substitution reactions. The final step usually involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simpler analog without the bromine and diethylamino groups.
Bromoacetophenone: Contains a bromine atom but lacks the diethylamino and ethoxy groups.
Diethylaminoethanol: Contains the diethylamino group but lacks the aromatic ring and bromine atom.
Uniqueness
Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20809-08-9 |
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Molecular Formula |
C15H23BrClNO2 |
Molecular Weight |
364.70 g/mol |
IUPAC Name |
1-[5-bromo-2-[2-(diethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-4-14(18)13-11-12(16)7-8-15(13)19-10-9-17(5-2)6-3;/h7-8,11H,4-6,9-10H2,1-3H3;1H |
InChI Key |
MFIYSJVFDQENHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)OCCN(CC)CC.Cl |
Origin of Product |
United States |
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